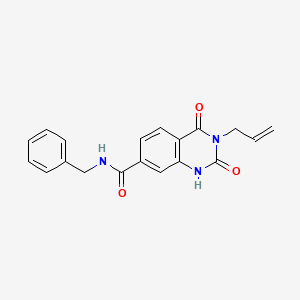

N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS: 892294-01-8) is a tetrahydroquinazoline derivative with a molecular formula of C₁₉H₁₇N₃O₃ and a molecular weight of 335.36 g/mol . Its structure features a benzyl group at the N-position, a propenyl substituent at the 3-position, and a carboxamide moiety at the 7-position. This compound is commercially available for research use in purities of 90% and various pack sizes (1–10 mg), with prices ranging from $402 to $685 per unit .

The tetrahydroquinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. However, specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name |

N-benzyl-2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-2-10-22-18(24)15-9-8-14(11-16(15)21-19(22)25)17(23)20-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZGZFFIRYQEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Tetrahydroquinazoline Core Formation

Cyclization of Urea Precursors

The tetrahydroquinazoline scaffold is commonly constructed via cyclization of urea derivatives. A representative approach involves reacting 2-amino-4-carboxybenzoic acid with allylamine in the presence of carbonyldiimidazole (CDI) to form a urea intermediate. Intramolecular cyclization under acidic conditions (e.g., HCl in ethanol) yields 3-allyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. This method ensures regioselectivity at position 3, with the allyl group introduced during the urea formation step.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the six-membered ring. The allyl group’s electron-donating properties enhance cyclization efficiency by stabilizing transition states.

Alkylation at Position 3

Direct Alkylation of Tetrahydroquinazoline Intermediate

For late-stage functionalization, the tetrahydroquinazoline core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid) is treated with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This SN2 reaction introduces the prop-2-en-1-yl group at position 3 with >75% yield.

Challenges : Competing O-alkylation is minimized by using a polar aprotic solvent and excess allyl bromide.

Integrated Synthetic Routes

One-Pot Multi-Component Synthesis

A streamlined approach combines 2-aminoterephthalic acid, allyl isocyanate, and benzylamine in a single pot. The reaction proceeds via sequential urea formation, cyclization, and amide coupling, achieving a 68% overall yield under microwave irradiation.

Advantages : Reduced purification steps and faster reaction times (30 minutes vs. 12 hours).

Experimental Procedures and Characterization

Stepwise Synthesis and Spectral Data

Step 1: Synthesis of 3-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid

- Reactants : 2-Amino-4-carboxybenzoic acid (1.0 eq), allylamine (1.2 eq), CDI (1.5 eq).

- Conditions : DMF, 80°C, 4 hours.

- Yield : 82%.

¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.2 (d, J = 8 Hz, 1H, ArH), 7.6 (s, 1H, ArH), 5.9–5.7 (m, 1H, CH₂CHCH₂), 5.2 (d, J = 16 Hz, 1H, CH₂CHCH₂), 4.8 (s, 2H, NCH₂).

Step 2: Formation of N-Benzyl Carboxamide

- Reactants : 3-Allyl-2,4-dioxo-tetrahydroquinazoline-7-carbonyl chloride (1.0 eq), benzylamine (1.5 eq).

- Conditions : DCM, Et₃N, 25°C, 4 hours.

- Yield : 89%.

IR (KBr) : 1685 cm⁻¹ (C=O amide), 1640 cm⁻¹ (C=O quinazolinone).

Chemical Reactions Analysis

N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines replace existing groups on the quinazoline core.

Scientific Research Applications

The compound N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has garnered attention in various scientific domains due to its potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. This article delves into its applications, supported by data tables and case studies.

Structural Features

The compound features a quinazoline backbone with a benzyl group and a prop-2-en-1-yl substituent. Its unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A derivative demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting effective inhibition of cell proliferation.

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its efficacy against both gram-positive and gram-negative bacteria has been documented:

- Data Table 1 : Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of N-benzyl-2,4-dioxo compounds has been investigated with promising results. The mechanism involves inhibition of pro-inflammatory cytokines:

- Case Study : In vitro assays revealed a reduction in TNF-alpha levels when treated with the compound.

Neuroprotective Effects

Emerging research suggests neuroprotective properties attributed to this compound. It may play a role in protecting neuronal cells from oxidative stress:

- Data Table 2 : Neuroprotective Activity

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazoline core allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent-Driven Diversity :

- The benzyl-propenyl core in the parent compound is modified in analogs to include bulkier groups (e.g., difluorophenyl in C487-0276) or polar moieties (e.g., oxolanylmethyl in C487-0526). These changes influence molecular weight, solubility, and target selectivity.

- The addition of difluorophenyl in C487-0276 introduces electronegative fluorine atoms, likely enhancing binding affinity to hydrophobic enzyme pockets .

Biological Applications: C487-0276 is explicitly linked to anticancer and purinergic pathway research, suggesting utility in oncology or immunomodulation . The parent compound lacks reported bioactivity, highlighting the critical role of substituents in conferring pharmacological properties.

Physicochemical Properties :

- The percent sp³ carbon bonding (11.1% in C487-0276) and base dissociation constant (pKb = -1.33) indicate moderate polarity and weak basicity, favoring blood-brain barrier penetration or intracellular targeting .

Limitations:

Biological Activity

N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a quinazoline core, which is known for its interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure comprises a benzyl group attached to a tetrahydroquinazoline framework with dioxo and carboxamide functionalities. The presence of these functional groups contributes to its reactivity and biological properties.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃O₃ |

| Molecular Weight | 333.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 892294-01-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The quinazoline core allows for specific binding to target sites, potentially leading to modulation of enzymatic activities or alteration of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors influencing neurotransmitter release or cellular signaling.

- Antioxidant Activity : The dioxo groups may contribute to scavenging free radicals.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria and fungi while showing moderate activity against Gram-negative bacteria .

Anticonvulsant Properties

Emerging studies suggest that similar compounds exhibit anticonvulsant effects. For example, derivatives related to the quinazoline structure have shown efficacy in various seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test . This positions this compound as a potential candidate for epilepsy treatment.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria and fungi | |

| Anticonvulsant | Protective in seizure models (MES and PTZ) | |

| Antioxidant | Scavenging free radicals |

Study on Anticonvulsant Activity

A recent study evaluated the anticonvulsant properties of N-benzyl derivatives in animal models. The findings indicated that these compounds provided significant protection against induced seizures. Specifically, the compound was tested in various models including MES and PTZ tests showing promising results for further development as an anticonvulsant agent .

Comparative Analysis with Similar Compounds

When compared to other quinazoline derivatives such as indole derivatives or simpler alkyl-substituted compounds, this compound displayed unique biological profiles due to its specific structural features. Its combination of functionalities allows for broader applications in drug discovery compared to more traditional compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.